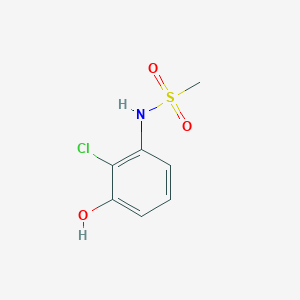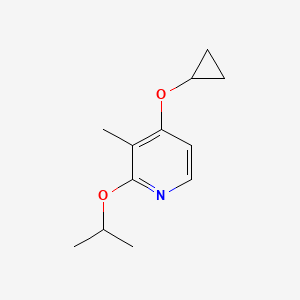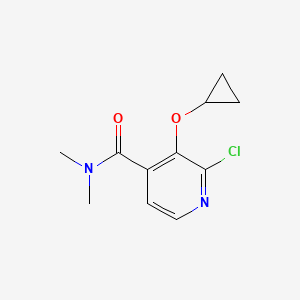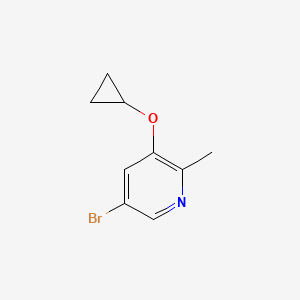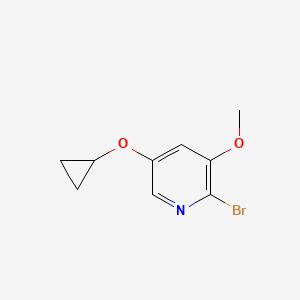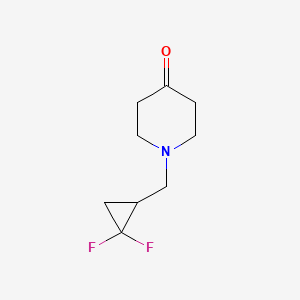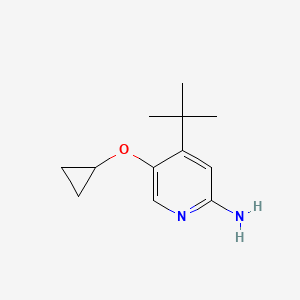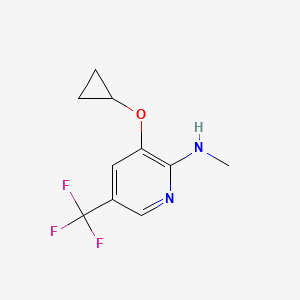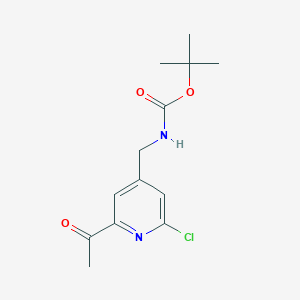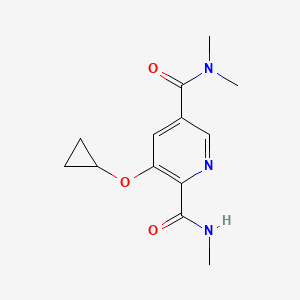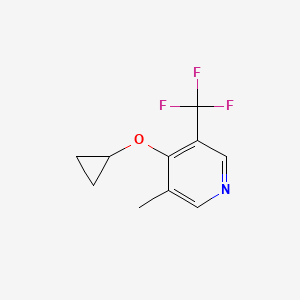
2-Cyclopropoxy-5-(dimethylamino)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-5-(dimethylamino)-N-methylbenzamide is an organic compound with the molecular formula C14H20N2O2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-(dimethylamino)-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyclopropoxy moiety.
Introduction of the Dimethylamino Group: The dimethylamino group is often introduced via reductive amination, where a carbonyl compound reacts with dimethylamine in the presence of a reducing agent.
Formation of the Benzamide Core: The benzamide core is typically formed through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-5-(dimethylamino)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-5-(dimethylamino)-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a neuroprotective agent.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-5-(dimethylamino)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes or neurotransmitter levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopropoxy-5-(dimethylamino)benzonitrile: This compound shares a similar core structure but differs in the presence of a nitrile group instead of the benzamide moiety.
2-Cyclopropoxy-5-(dimethylamino)benzaldehyde: This compound has an aldehyde group instead of the benzamide group.
Uniqueness
2-Cyclopropoxy-5-(dimethylamino)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy and dimethylamino groups contribute to its reactivity and potential pharmacological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-cyclopropyloxy-5-(dimethylamino)-N-methylbenzamide |
InChI |
InChI=1S/C13H18N2O2/c1-14-13(16)11-8-9(15(2)3)4-7-12(11)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
CQRSFDHNMWVXFI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=CC(=C1)N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


